molecular formula C13H18ClN3O3 B2492612 tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1420962-91-9

tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2492612
CAS No.: 1420962-91-9
M. Wt: 299.76
InChI Key: WOTDULZIBRGBGH-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H18ClN3O3 and a molecular weight of 299.75 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

The synthesis of tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 5-chloropyrimidine-2-ol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyrimidine moiety.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTDULZIBRGBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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